molecular formula C15H21N3O3 B2599767 N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide CAS No. 1421483-36-4

N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

Cat. No.: B2599767
CAS No.: 1421483-36-4
M. Wt: 291.351
InChI Key: QSXKCHZZUBOLNG-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylamino phenyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Dimethylamino Phenyl Group: This step usually involves a nucleophilic substitution reaction where a dimethylamino group is introduced to a phenyl ring.

    Oxalamide Formation: The final step involves the formation of the oxalamide moiety, which can be achieved through the reaction of oxalyl chloride with an appropriate amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Primary or secondary amines from the reduction of the oxalamide group.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, this compound shows potential as a lead compound in drug discovery. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancers.

Industry

Industrially, this compound can be utilized in the production of polymers with specific properties, such as enhanced thermal stability or unique mechanical characteristics. It also finds applications in the development of advanced coatings and adhesives.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group provides rigidity to the molecule, enhancing its binding affinity to target sites. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The oxalamide moiety can act as a chelating agent, coordinating with metal ions in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide
  • N1-cyclopropyl-N2-(4-(dimethylamino)phenethyl)oxalamide

Uniqueness

Compared to similar compounds, N1-cyclopropyl-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide stands out due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity. This structural feature allows for more versatile applications in both chemical synthesis and biological studies.

By understanding the detailed properties and applications of this compound, researchers can better leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

N'-cyclopropyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-18(2)12-7-3-10(4-8-12)13(19)9-16-14(20)15(21)17-11-5-6-11/h3-4,7-8,11,13,19H,5-6,9H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXKCHZZUBOLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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